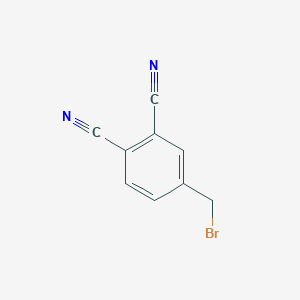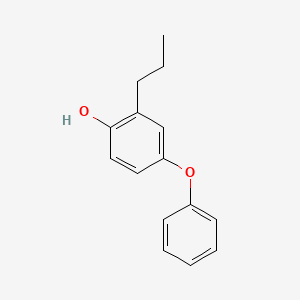
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid: is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl(diphenyl)silyl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid typically involves the protection of phenol with a tert-butyl(diphenyl)silyl group, followed by the introduction of a boronic acid moiety. One common method includes the reaction of 4-hydroxybenzyl alcohol with tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole to form the silyl-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and reagent concentrations to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The silyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds.
Oxidation: Phenols or quinones.
Substitution: Deprotected phenols or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid is widely used as a reagent for Suzuki-Miyaura cross-coupling reactions, enabling the formation of complex biaryl structures. It is also utilized in the synthesis of pharmaceuticals and natural products.
Biology: The compound’s boronic acid group can interact with biological molecules, making it useful in the development of enzyme inhibitors and sensors for detecting biomolecules such as sugars and amino acids.
Medicine: In medicinal chemistry, this compound is explored for its potential in drug discovery, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: The compound finds applications in the production of advanced materials, including polymers and electronic devices, due to its ability to form stable carbon-carbon bonds and its compatibility with various functional groups.
Wirkmechanismus
The mechanism of action of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid primarily involves its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid group interacts with the active site of the enzyme, inhibiting its activity. The silyl protecting group provides stability and selectivity, allowing the compound to target specific molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Phenylboronic Acid: Lacks the silyl protecting group, making it less stable and selective.
4-(Hydroxymethyl)phenylboronic Acid: Similar structure but without the silyl group, leading to different reactivity and stability.
tert-Butyl(diphenyl)silyl Chloride: Used as a protecting group in various synthetic applications but lacks the boronic acid functionality.
Uniqueness: (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)boronic acid stands out due to its combination of a boronic acid group and a silyl protecting group. This unique structure provides enhanced stability, selectivity, and versatility in various chemical reactions and applications, making it a valuable tool in both academic and industrial research.
Eigenschaften
CAS-Nummer |
148289-82-1 |
|---|---|
Molekularformel |
C23H27BO3Si |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]boronic acid |
InChI |
InChI=1S/C23H27BO3Si/c1-23(2,3)28(21-10-6-4-7-11-21,22-12-8-5-9-13-22)27-18-19-14-16-20(17-15-19)24(25)26/h4-17,25-26H,18H2,1-3H3 |
InChI-Schlüssel |
GGCMREPVDKZMLH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Iodo-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B8736294.png)

![8-Bromo-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B8736325.png)


